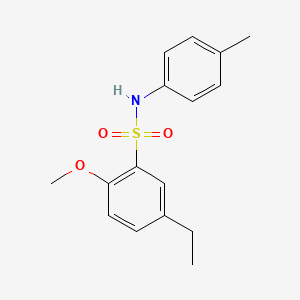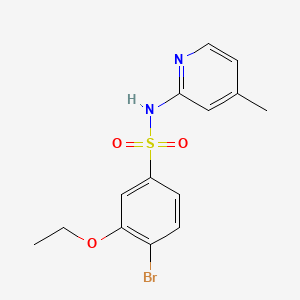
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide, also known as E-4031, is a chemical compound that is widely used in scientific research. It is a potassium channel blocker that is commonly used to study the mechanisms of cardiac arrhythmias.
Mecanismo De Acción
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide acts by binding to the pore region of the IKr channel and blocking the flow of potassium ions through the channel. This leads to a prolongation of the action potential and can result in the development of EADs and triggered activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the cardiac action potential, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of some cytochrome P450 enzymes, which are involved in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide in lab experiments is that it is a potent and selective blocker of the IKr channel. This makes it a useful tool for studying the mechanisms of cardiac arrhythmias. However, one limitation of using this compound is that it can have off-target effects on other ion channels and enzymes, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide. One area of interest is the development of more selective blockers of the IKr channel, which could be used to study the role of this channel in cardiac arrhythmias. Another area of interest is the development of drugs that can selectively target cancer cells by inducing apoptosis, like this compound. Finally, there is interest in developing drugs that can selectively inhibit specific cytochrome P450 enzymes, which could be useful for improving the efficacy and safety of drugs that are metabolized by these enzymes.
Métodos De Síntesis
The synthesis of 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide involves several steps. The first step is the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyethylamine to form 4-methyl-N-(2-methoxyethyl)benzenesulfonamide. This compound is then reacted with ethyl iodide to form this compound.
Aplicaciones Científicas De Investigación
5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide is commonly used in scientific research to study the mechanisms of cardiac arrhythmias. It is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, which is responsible for repolarization of the cardiac action potential. By blocking this current, this compound prolongs the action potential and can lead to the development of early afterdepolarizations (EADs) and triggered activity, which are known to be important mechanisms of cardiac arrhythmias.
Propiedades
IUPAC Name |
5-ethyl-2-methoxy-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-4-13-7-10-15(20-3)16(11-13)21(18,19)17-14-8-5-12(2)6-9-14/h5-11,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMIUDRIQFHTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)

